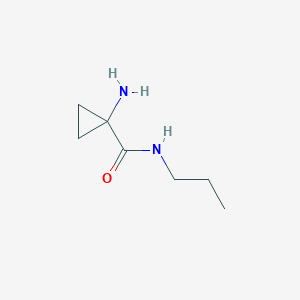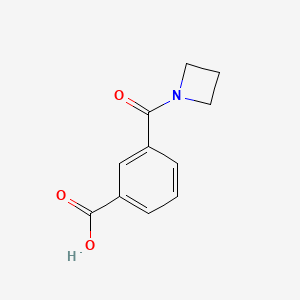![molecular formula C13H9FN2 B12082314 6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)
6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. Its structure consists of a pyrrole ring fused with a pyridine ring, with a fluorophenyl substituent at the 3-position. This compound exhibits intriguing properties due to its unique ring system and functional groups.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of 6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine. One common approach involves cyclization of an appropriate precursor, such as a 3-fluorophenyl-substituted pyridine, under specific reaction conditions. The cyclization can occur via intramolecular reactions, often catalyzed by transition metal complexes.
Industrial Production:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route to achieve high yields and purity. The use of boronic acids, cross-coupling reactions, and transition metal catalysts plays a crucial role in large-scale synthesis.
Analyse Des Réactions Chimiques
Reactivity:: 6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding pyrrolopyridine derivatives.
Reduction: Reduction of the fluorophenyl group or the pyrrolopyridine ring can lead to different products.
Substitution: Nucleophilic substitution reactions occur at the pyridine nitrogen or the fluorophenyl position.
Boronic acids: Used in Suzuki-Miyaura cross-coupling reactions.
Transition metal catalysts: Facilitate cyclization and other transformations.
Hydrogenation catalysts: Employed for reduction reactions.
Applications De Recherche Scientifique
6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Material Science: Its structural features make it valuable for designing functional materials.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. It may interact with molecular targets, modulate signaling pathways, or exhibit biological activity. Further studies are needed to elucidate these mechanisms comprehensively.
Comparaison Avec Des Composés Similaires
While 6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine is unique, similar compounds include other pyrrolopyridines, such as 6-(4-Fluorophenyl)pyridine-3-boronic acid pinacol ester . These related structures share common features but differ in substituents and reactivity.
Propriétés
Formule moléculaire |
C13H9FN2 |
|---|---|
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
6-(3-fluorophenyl)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C13H9FN2/c14-11-3-1-2-9(6-11)10-7-13-12(16-8-10)4-5-15-13/h1-8,15H |
Clé InChI |
SWSLWARSNOYHLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CC3=C(C=CN3)N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)
![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
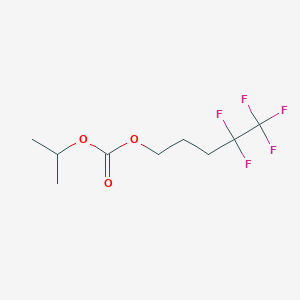
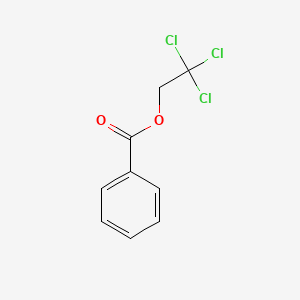
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)

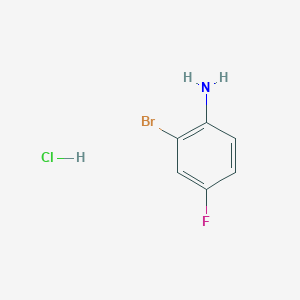
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)


